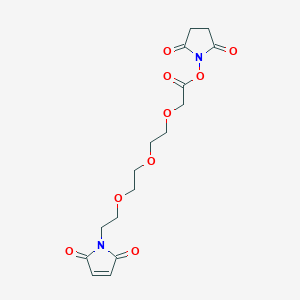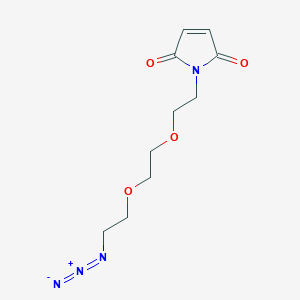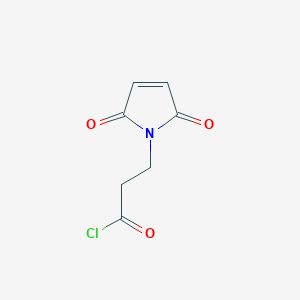
1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione is a specialized organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione typically involves multi-step reactions. One common method includes the reaction of 3-aminopropyltrialkoxysilane with dimethyl carbonate or diethyl carbonate under controlled conditions. This method requires precise temperature and pressure control, as well as the use of specific catalysts to promote the reaction without decomposing intermediate products .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-efficiency reactors and advanced distillation techniques to ensure high purity and yield. For instance, a method involving the reaction of 3-chloropropyl trialkoxy silane with urea and ammonium salt at elevated temperatures has been reported. This method includes steps such as heating, stirring, and vacuum rectification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles like amines and alcohols to form urethanes and urea derivatives.
Thiol-Isocyanate Click Reaction: Forms thiourethane linkages through nucleophilic addition of thiols to the isocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include tertiary amines as catalysts, dimethyl carbonate, diethyl carbonate, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure high efficiency and yield .
Major Products
The major products formed from these reactions include urethanes, urea derivatives, and thiourethane linkages, which are crucial for applications in polymers and coatings .
Aplicaciones Científicas De Investigación
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to improve the adhesive properties of polymers and resins.
Biology: Employed in the functionalization of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione involves its reactivity with nucleophiles, leading to the formation of stable linkages such as urethanes and thiourethanes. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The compound’s molecular targets include various functional groups on polymers and biomolecules, enabling its use in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
(3-Isocyanatopropyl)triethoxysilane: Similar in structure and reactivity, used in surface modification and as a coupling agent.
(3-Isocyanatopropyl)dimethylchlorosilane: Another isocyanate-containing organosilane with applications in immobilizing compounds.
Uniqueness
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione stands out due to its unique pyrrole-2,5-dione structure, which imparts distinct reactivity and stability. This makes it particularly suitable for applications requiring robust and durable materials .
Propiedades
IUPAC Name |
1-(3-isocyanatopropyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-9-4-1-5-10-7(12)2-3-8(10)13/h2-3H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZNMORQHMUSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4E)-cyclooct-4-en-1-yl]oxyethanol](/img/structure/B8113942.png)







